3-Iodo-7-methylpyrazolo[1,5-a]pyridine

Catalog No.
S13327283
CAS No.
M.F
C8H7IN2
M. Wt
258.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-7-methylpyrazolo[1,5-a]pyridine

Product Name

3-Iodo-7-methylpyrazolo[1,5-a]pyridine

IUPAC Name

3-iodo-7-methylpyrazolo[1,5-a]pyridine

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

InChI

InChI=1S/C8H7IN2/c1-6-3-2-4-8-7(9)5-10-11(6)8/h2-5H,1H3

InChI Key

XWWAPAVBILNOJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C=NN12)I

3-Iodo-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused ring system that includes both pyrazole and pyridine moieties. Its structure features an iodine atom at the 3-position and a methyl group at the 7-position of the pyrazolo ring. This compound is notable for its unique electronic properties, which arise from the presence of the halogen and the nitrogen atoms in its structure, making it a subject of interest in various fields of chemical research.

, including:

  • Halogenation: The iodine atom can undergo substitution reactions, allowing for the introduction of other nucleophiles.
  • Reduction: The compound can be reduced to form corresponding amines or alcohols, typically using reducing agents like lithium aluminum hydride.
  • Oxidation: Oxidative processes can convert this compound into more complex derivatives, including ketones or aldehydes.
  • Nucleophilic Substitution: The methyl group can be substituted under basic conditions to yield various derivatives with different functional groups .

Research indicates that 3-Iodo-7-methylpyrazolo[1,5-a]pyridine exhibits significant biological activity. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, compounds within the pyrazolo[1,5-a]pyridine class have shown promise in modulating various biological pathways, including those related to inflammation and neuroprotection. These activities suggest that further exploration could lead to therapeutic applications in oncology and neurology .

The synthesis of 3-Iodo-7-methylpyrazolo[1,5-a]pyridine typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available pyrazole derivatives.
  • Iodination: The introduction of iodine can be achieved via electrophilic aromatic substitution using iodine monochloride or other iodinating agents.
  • Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide in the presence of a base.
  • Cyclization: In some synthetic routes, cyclization reactions involving aminopyrazoles and biselectrophilic reagents are employed to construct the fused ring system efficiently .

3-Iodo-7-methylpyrazolo[1,5-a]pyridine has several applications across different domains:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential use as an anticancer drug.
  • Material Science: Its unique electronic properties make it suitable for developing novel materials with specific optical characteristics.
  • Fluorescent Probes: The compound may serve as a fluorescent probe for biological imaging and tracking cellular processes .

Studies on the interactions of 3-Iodo-7-methylpyrazolo[1,5-a]pyridine with biological targets have revealed that it can bind effectively to certain enzymes and proteins involved in cellular signaling pathways. These interactions often lead to inhibition of enzymatic activity, which is crucial for its potential therapeutic effects. Understanding these interactions further could enhance the design of more selective and effective derivatives with improved pharmacological profiles .

Several compounds share structural similarities with 3-Iodo-7-methylpyrazolo[1,5-a]pyridine. Here are some notable examples:

Compound NameStructureUnique Features
3-Bromo-7-methylpyrazolo[1,5-a]pyridineStructureBromine instead of iodine; potential for different reactivity patterns.
7-Methylpyrazolo[1,5-a]pyridineStructureLacks halogen; serves as a baseline for comparing halogenated derivatives.
2-Methyl-3-iodopyrazolo[1,5-a]pyridineStructureDifferent position of iodine; may exhibit distinct biological activities.

These compounds highlight the uniqueness of 3-Iodo-7-methylpyrazolo[1,5-a]pyridine due to its specific halogenation pattern and position within the fused ring system. The presence of iodine not only influences its reactivity but also enhances its potential biological effects compared to non-halogenated analogs.

Pyrazolo[1,5-a]pyridine belongs to the broader family of fused heterocycles, which combine two aromatic rings containing nitrogen atoms. The core structure consists of a pyrazole (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine (a six-membered ring with one nitrogen atom) at the [1,5-a] positions (Figure 1). This fusion creates a planar, conjugated system that stabilizes aromaticity while allowing for regioselective functionalization.

Substituent Positioning and Electronic Effects

  • Position 3: The iodine atom introduces significant steric bulk and polarizability, enabling halogen bonding with biological targets.
  • Position 7: The methyl group enhances lipophilicity and modulates electron density across the fused ring system.

Comparative studies of analogous fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, reveal that substituents at positions 3 and 5 are critical for kinase inhibition. By extension, the 3-iodo and 7-methyl groups in pyrazolo[1,5-a]pyridine likely optimize target engagement through similar mechanisms.

Table 1. Key Structural Features of Pyrazolo[1,5-a]Pyridine Derivatives

PositionSubstituentRole in BioactivityExample Impact
3IodoHalogen bonding, steric effectsEnhances binding affinity to hydrophobic pockets
7MethylLipophilicity modulationImproves membrane permeability

Historical Context of Pyrazolo[1,5-a]Pyridine Derivatives

The exploration of pyrazolo-fused heterocycles began in the mid-20th century, driven by the discovery of purine and pyrimidine analogs as antiviral and anticancer agents. Pyrazolo[1,5-a]pyridine derivatives emerged later, with synthetic methodologies evolving to enable precise functionalization. Early work focused on cyclocondensation reactions between pyrazole amines and α,β-unsaturated ketones, but advances in cross-dehydrogenative coupling (CDC) and [3+2] cycloadditions have refined access to these scaffolds.

Milestones in Development

  • 1980s–2000s: Initial synthesis of unsubstituted pyrazolo[1,5-a]pyridines for optical materials.
  • 2010s: Recognition of halogenated derivatives, including iodinated analogs, as kinase inhibitors.
  • 2020s: Application in targeted cancer therapies, leveraging iodine’s role in hydrophobic interactions.

Significance of Iodo-Substituents in Medicinal Chemistry

Iodine’s incorporation into heterocycles is a strategic choice in drug design. Its large atomic radius and polarizable electron cloud facilitate halogen bonding—a non-covalent interaction critical for stabilizing ligand-target complexes. In 3-iodo-7-methylpyrazolo[1,5-a]pyridine, this substituent enhances binding to hydrophobic enzyme pockets, as observed in kinase inhibitors like larotrectinib.

Comparative Analysis of Halogen Effects

  • Iodine vs. Fluorine: While fluorine improves metabolic stability through electronegativity, iodine offers superior steric anchoring.
  • Impact on Pharmacokinetics: Iodinated compounds often exhibit prolonged half-lives due to reduced cytochrome P450 metabolism.

Recent studies highlight that iodination at position 3 in pyrazolo[1,5-a]pyridine derivatives correlates with nanomolar inhibitory activity against tyrosine kinases, underscoring its therapeutic potential. For example, macrocyclic analogs with iodine substitutions demonstrate IC~50~ values below 1 nM in enzymatic assays.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

257.96540 g/mol

Monoisotopic Mass

257.96540 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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